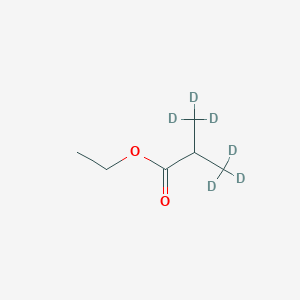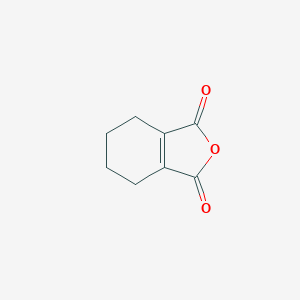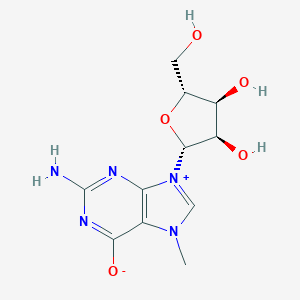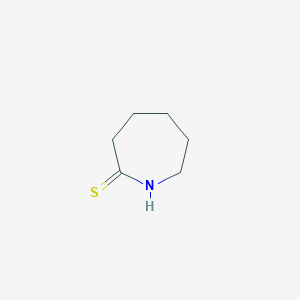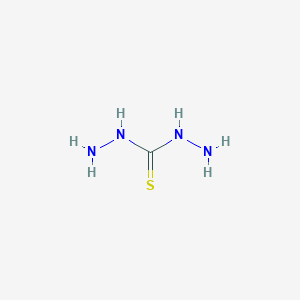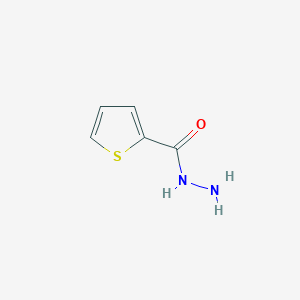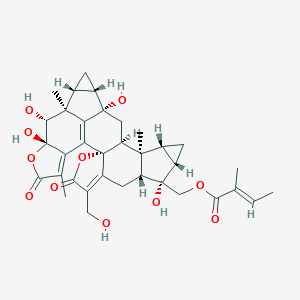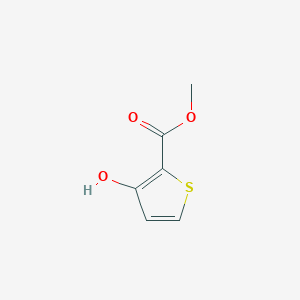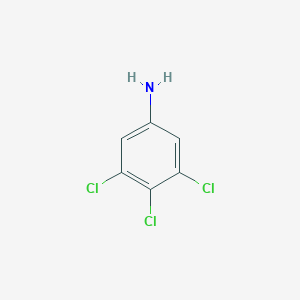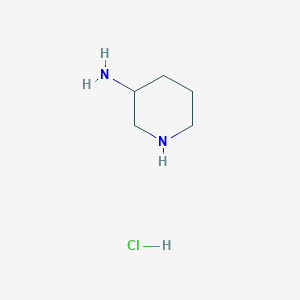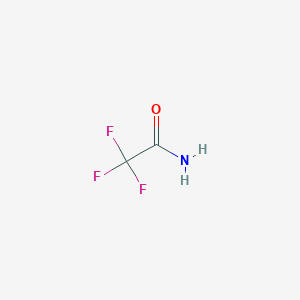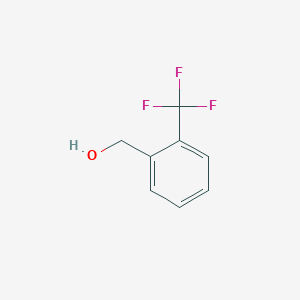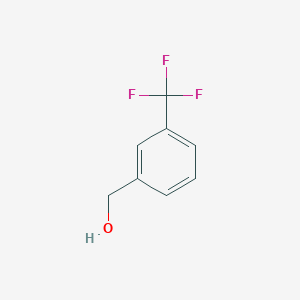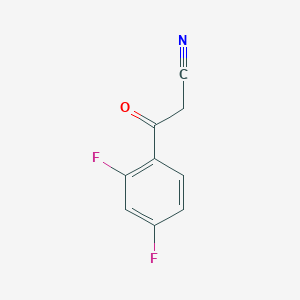![molecular formula C37H66O8 B147701 5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one CAS No. 137043-93-7](/img/structure/B147701.png)
5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one is a potent bioactive acetogenin isolated from the bark of Annona bullata, a plant belonging to the Annonaceae family . This compound is known for its selective cytotoxicity against certain human tumor cell lines . This compound is a methylketo-lactone derivative of bullatalicin, another bioactive acetogenin found in the same plant .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one is typically isolated from the ethanol extract of the bark of Annona bullata . The isolation process involves fractionation and purification using various chromatographic techniques . The structure of bullatalicinone has been elucidated through chemical and spectral methods .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for bullatalicinone. The compound is primarily obtained through extraction from natural sources, specifically the bark of Annona bullata .
Chemical Reactions Analysis
Types of Reactions: 5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving bullatalicinone include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the reactions of bullatalicinone depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one has several scientific research applications due to its potent bioactivity . In chemistry, it is studied for its unique structure and reactivity. In biology and medicine, bullatalicinone is investigated for its cytotoxic properties and potential as an anticancer agent . The compound has shown selective cytotoxicity against certain human tumor cell lines, making it a promising candidate for further research in cancer treatment . Additionally, bullatalicinone’s pesticidal properties are of interest in the agricultural industry .
Mechanism of Action
The mechanism of action of bullatalicinone involves its interaction with cellular targets, leading to cytotoxic effects . The compound is believed to inhibit mitochondrial complex I, disrupting the electron transport chain and leading to cell death . This mechanism is similar to other acetogenins, which also target mitochondrial function .
Comparison with Similar Compounds
Similar compounds include bullatacin, squamocin, and rollimusin . Compared to these compounds, bullatalicinone is unique due to its methylketo-lactone structure, which contributes to its selective cytotoxicity . The comparison highlights bullatalicinone’s distinct chemical features and bioactivity, making it a valuable compound for further research .
Properties
CAS No. |
137043-93-7 |
|---|---|
Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-29(43-34)16-13-10-9-11-14-17-30-26-28(25-27(2)38)37(42)44-30/h28-36,39-41H,3-26H2,1-2H3 |
InChI Key |
WAZNHZWSJGMXPS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O)O |
melting_point |
95-96°C |
physical_description |
Solid |
Synonyms |
bullatalicinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


